molecular formula C21H21FO5S B1672104 Ipragliflozin CAS No. 761423-87-4

Ipragliflozin

Cat. No.: B1672104
CAS No.: 761423-87-4
M. Wt: 404.5 g/mol
InChI Key: AHFWIQIYAXSLBA-RQXATKFSSA-N
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Mechanism of Action

Target of Action

Ipragliflozin primarily targets the Sodium-glucose cotransporter 2 (SGLT2) . These membrane proteins are located on the cell surface and play a crucial role in the reuptake of glucose in the proximal tubule of the kidneys .

Mode of Action

This compound acts by inhibiting the reuptake of glucose, specifically by selectively inhibiting SGLT2 . This inhibition suppresses renal glucose reabsorption and stimulates urinary excretion of glucose, thereby reducing blood glucose levels .

Biochemical Pathways

This compound’s action leads to the activation of the AMP-activated protein kinase (AMPK)/sirtuin 1 (SIRT1) pathway in the liver and adipose tissue . This pathway is associated with upregulation of energy expenditure, which may have therapeutic potential in prediabetic obesity .

Pharmacokinetics

This compound exhibits linear pharmacokinetics . The maximum plasma concentrations of this compound are obtained 1.3–1.4 hours post-dose in multiple-dose studies . The elimination half-life of this compound is 15–16 hours in patients with type 2 diabetes mellitus . The metabolism of this compound is mainly hepatic . It is excreted in urine (67.9%) and feces (32.7%) .

Result of Action

The primary result of this compound’s action is the reduction of blood glucose levels . Clinical trials have shown significant reductions in hemoglobin A1c, fasting plasma glucose, and body weight in the this compound group . Additionally, this compound treatment has been observed to markedly attenuate high-fat diet-induced hepatic steatosis and reduce the size of hypertrophied adipocytes .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, in a study involving high-fat diet-fed mice, this compound treatment showed beneficial metabolic effects . Furthermore, the drug’s efficacy can be affected by the patient’s renal or hepatic function, with the area under the curve for this compound being 20–30% greater in patients with moderate renal or hepatic impairment .

Biochemical Analysis

Biochemical Properties

Ipragliflozin interacts with the SGLT2 protein, a membrane protein located on the cell surface . SGLT2 plays a key role in the reuptake of glucose in the proximal tubule of the kidneys . By selectively inhibiting SGLT2, this compound reduces blood glucose levels .

Cellular Effects

This compound has been shown to have various effects on cellular processes. For instance, it has been found to reduce fasting plasma glucose, glycoalbumin, and HbA1c . It also influences lipid metabolism, increasing HDL-C and decreasing apo E .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of SGLT2. These membrane proteins transfer glucose into the cells . This compound reduces blood glucose levels by inhibiting the reuptake of glucose by selectively inhibiting SGLT2 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown sustained antihyperglycemic effects over time . It increases urinary glucose excretion by inhibiting renal glucose reabsorption, which lasts for over 12 hours in normal mice .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent effects. For instance, in a study on non-alcoholic steatohepatitis (NASH) in mice, this compound was administered at a dose of 16.7 μg/day for 5 weeks . The study found that this compound attenuated the development of NASH in the mice .

Metabolic Pathways

This compound is involved in the glucose reabsorption pathway in the kidneys . It inhibits SGLT2, a key player in this pathway, thereby reducing blood glucose levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues via its interaction with SGLT2 . By inhibiting SGLT2, it affects the localization and accumulation of glucose within cells .

Subcellular Localization

The subcellular localization of this compound is related to its target, SGLT2. SGLT2 is a membrane protein located on the cell surface . Therefore, the action of this compound is localized to the cell membrane where SGLT2 is present .

Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFWIQIYAXSLBA-RQXATKFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032738
Record name Ipragliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761423-87-4
Record name Ipragliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=761423-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipragliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761423874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipragliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ipragliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IPRAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N2N8OOR7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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